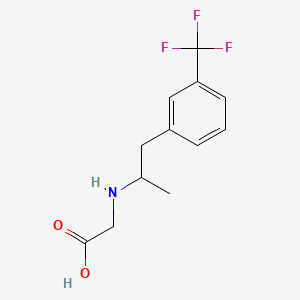

(α-甲基-间-三氟甲基苯乙氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid and similar compounds often involves multi-step chemical reactions, including carboxylation, amidation, and alkylation processes. Notably, compounds like 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid have been synthesized through carboxylation reactions involving gaseous CO2, demonstrating the potential pathways that could be analogous to synthesizing the subject compound (Khristolyubov et al., 2021).

Molecular Structure Analysis

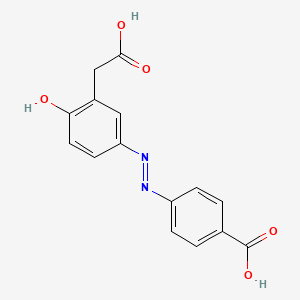

The molecular structure of compounds closely related to (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid reveals the influence of substituents like the trifluoromethyl group on the compound's geometry and electronic configuration. X-ray diffraction data provide insights into the arrangement of atoms and the stereochemistry of the compound, which are critical for understanding its reactivity and interaction with other molecules. For instance, the orientation around the double bond and the impact of various substituents on the molecular structure have been established through comprehensive structural analysis (Kralj et al., 1997).

Chemical Reactions and Properties

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including but not limited to, oxidation, reduction, and nucleophilic substitution, depending on the surrounding chemical environment and catalysis. Research on related compounds highlights the reactivity of the amino and carboxyl groups, facilitating the formation of derivatives and engagement in bioconjugation reactions. The presence of the trifluoromethyl group significantly affects the compound's acidity, nucleophilicity, and overall reactivity profile, enabling its participation in unique chemical transformations (Olah et al., 1994).

科学研究应用

分析技术的改进

在分析化学领域,使用三氟乙酸(TFA)这一相关化合物的修饰已被证明可以提高亲水相互作用色谱-电喷雾串联质谱(HILIC-ESI/MS/MS)对碱性化合物的生物分析的灵敏度。已证明在含有 TFA 的流动相中添加乙酸或丙酸可以显着增强信号强度,同时不损害色谱完整性,从而支持对临床前和临床研究中的生物样品进行高通量分析 (Shou & Naidong, 2005).

在合成化学中的应用

三氟乙酸及其相关化合物在合成化学中发挥着至关重要的作用,为合成具有潜在应用价值的新型有机化合物和聚合物提供了途径,这些应用包括制药和材料科学。

- 新合成路线:利用三氟乙酸衍生物的甲酸甲酯的钯催化异构化已被探索用于高效合成乙酸,展示了一种将二氧化碳转化为有价值化学品的“Power-to-X”方法 (Jürling-Will et al., 2022).

- 生物活性化合物合成:无溶剂三组分缩合反应已被用于合成新型二氢嘧啶并[4,5-d]嘧啶衍生物,展示了乙酸在促进环境友好合成过程中的作用 (Prajapati, Borah, & Gohain, 2007).

材料科学应用

在材料科学中,已经研究了使用(α-甲基-间-三氟甲基苯乙氨基)乙酸及其衍生物对材料进行改性和功能化,以改善材料性能并探索新的材料功能。

- 聚合物的功能化:对氟聚合物的研究表明全氟乙酸衍生物在食品接触材料中的安全使用,强调了此类化合物在为特定应用改性聚合物性质方面的重要性 (Flavourings, 2010).

安全和危害

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUBLDCIXRNHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977036 |

Source

|

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid | |

CAS RN |

61471-64-5 |

Source

|

| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

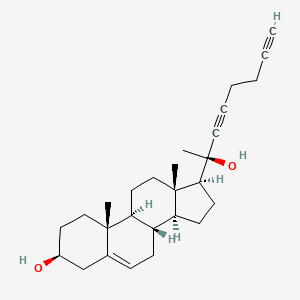

![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)